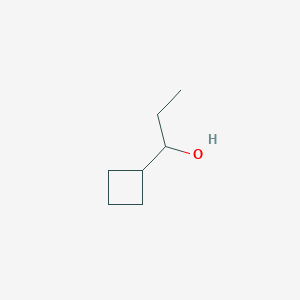

1-Cyclobutylpropan-1-ol

Description

Significance of Cycloalkyl-Substituted Alcohols in Organic Synthesis and Medicinal Chemistry Scaffolds

Cycloalkyl-substituted alcohols are a pivotal class of compounds in organic chemistry. The cycloalkyl moiety, such as cyclopentyl or cyclohexyl, can significantly influence a molecule's physical and chemical properties, including its lipophilicity, conformational rigidity, and metabolic stability. acs.orggoogle.com In medicinal chemistry, the incorporation of these cyclic structures is a well-established strategy to enhance the pharmacological profile of drug candidates. pharmablock.comrsc.org They can act as rigid scaffolds that orient other functional groups in a specific three-dimensional arrangement, which is crucial for precise interaction with biological targets like enzymes and receptors. lifechemicals.com

The alcohol group itself is a versatile functional handle. It can be a precursor for a wide array of other functional groups through reactions like oxidation, esterification, and substitution. smolecule.comnih.gov In synthetic organic chemistry, alcohols are fundamental building blocks, participating in powerful carbon-carbon bond-forming reactions and acting as key intermediates in the total synthesis of complex natural products. acs.orgsci-hub.se The combination of a cycloalkyl ring and an alcohol group thus provides a scaffold that is both structurally significant and synthetically versatile.

Historical and Current Perspectives on the Cyclobutane (B1203170) Ring System in Chemical Research

First synthesized in 1907, the cyclobutane ring was initially a subject of academic interest due to its significant ring strain (approximately 26 kcal/mol), second only to cyclopropane (B1198618) among saturated carbocycles. nih.govru.nl This strain results in a unique, non-planar "puckered" conformation and distinct chemical reactivity compared to larger, more flexible rings like cyclohexane. pharmablock.comnih.gov For many years, the perceived instability and synthetic difficulty limited its application.

However, modern synthetic methods have made the incorporation of the cyclobutane motif more accessible. vilniustech.lt Researchers now actively exploit its unique properties. In medicinal chemistry, the cyclobutane ring is increasingly used as a bioisostere for other groups, such as phenyl rings or alkenes, to improve metabolic stability, reduce planarity, and fine-tune binding interactions. nih.govru.nl Its rigid structure can lock a molecule into a specific conformation, which can lead to enhanced potency and selectivity for its biological target. lifechemicals.com Consequently, the cyclobutane moiety is now found in a growing number of clinical drug candidates and natural products with diverse biological activities, including antimicrobial and anticancer properties. nih.govopenmedicinalchemistryjournal.com

Rationale for Dedicated Academic Inquiry into 1-Cyclobutylpropan-1-ol

Given the established importance of both cycloalkyl-alcohols and the cyclobutane ring system, a dedicated academic inquiry into a specific exemplar like this compound is highly rational. This compound serves as a model system to probe the precise influence of the cyclobutyl group on the reactivity of an adjacent secondary alcohol. The steric and electronic properties of the strained four-membered ring can affect reaction rates, transition state energies, and product distributions in ways that differ from less-strained cycloalkanes.

Furthermore, understanding the synthetic accessibility and chemical behavior of this compound provides valuable data for chemists aiming to incorporate this specific structural motif into more complex molecules. Research into its derivatives and its performance in various chemical transformations can highlight its potential as a versatile building block for creating novel chemical entities with tailored properties for applications in materials science and drug discovery. rsc.orgresearchgate.net

Scope and Objectives of Research on this compound

The primary scope of research on this compound is to systematically characterize its chemical properties and explore its utility as a synthetic intermediate. The key objectives of such research include:

Synthesis and Characterization: To develop and optimize efficient synthetic routes to this compound and its derivatives. This includes detailed spectroscopic and physical characterization to establish a baseline for its properties.

Reactivity Studies: To investigate the reactivity of the hydroxyl group in the context of the adjacent cyclobutane ring. This involves studying a range of fundamental organic reactions, such as oxidation to the corresponding ketone (1-cyclobutylpropan-1-one), esterification, and substitution reactions, to understand how the cyclobutyl moiety influences reaction outcomes.

Application as a Building Block: To demonstrate the utility of this compound as a precursor in the synthesis of more complex molecular architectures. This could involve using it in multi-step syntheses of novel compounds with potential applications in medicinal chemistry or materials science.

Comparative Analysis: To compare its properties and reactivity with other cycloalkyl-substituted alcohols (e.g., cyclopentyl or cyclohexyl analogues) to delineate the specific contributions of the cyclobutane ring's strain and conformation.

Through this focused inquiry, the scientific community can gain a deeper understanding of this fundamental chemical structure, paving the way for its broader application in advanced chemical synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol americanelements.com |

| CAS Number | 1380582-94-4 americanelements.com |

| Appearance | Liquid americanelements.com |

| SMILES | CCC(C1CCC1)O americanelements.com |

| InChI Key | NPFXICARYVUUJI-UHFFFAOYSA-N americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFXICARYVUUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclobutylpropan 1 Ol

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group is the primary site of reactivity in 1-cyclobutylpropan-1-ol, participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Nucleophilic substitution reactions of this compound involve the replacement of the hydroxyl group by a nucleophile. For this to occur, the poor leaving group, hydroxide (B78521) (OH⁻), must first be converted into a good leaving group, typically by protonation in acidic media to form an oxonium ion (-OH₂⁺). libretexts.org The subsequent substitution can then proceed via either a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, depending on the reaction conditions and the structure of the substrate.

As a secondary alcohol, this compound can undergo substitution by either mechanism. libretexts.org The S(_N)1 pathway involves the formation of a secondary carbocation intermediate, while the S(_N)2 pathway proceeds through a concerted mechanism where the nucleophile attacks as the leaving group departs. libretexts.orglibretexts.org

The stereochemistry of the product in a nucleophilic substitution reaction is a direct consequence of the operative mechanism.

S(_N)1 Reactions: If the reaction proceeds through an S(_N)1 mechanism, the formation of a planar carbocation intermediate leads to the loss of stereochemical information at the reaction center. The incoming nucleophile can attack from either face of the carbocation with roughly equal probability, resulting in a racemic or near-racemic mixture of enantiomers if the starting alcohol is chiral. libretexts.org

S(_N)2 Reactions: In contrast, the S(_N)2 mechanism is stereospecific. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This results in an inversion of configuration at the stereocenter. libretexts.org For example, if a chiral enantiomer of this compound were to react via an S(_N)2 pathway, the product would have the opposite stereochemistry.

A key feature of S(_N)1 reactions is the potential for the carbocation intermediate to rearrange to a more stable form. libretexts.orgorganicchemistrytutor.com Carbocations are electron-deficient species, and their stability increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary). organicchemistrytutor.com This rearrangement can occur through a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgorganicchemistrytutor.com

In the case of the 1-cyclobutylpropan-1-yl cation formed from this compound, rearrangement is a significant possibility. The initial secondary carbocation can undergo a 1,2-hydride shift from the adjacent carbon of the propyl group, which would still result in a secondary carbocation. More interestingly, rearrangement involving the cyclobutyl ring can occur. Ring expansion to a more stable cyclopentyl cation is a known phenomenon in carbocation chemistry. masterorganicchemistry.com This process relieves the ring strain associated with the four-membered cyclobutane (B1203170) ring. spcmc.ac.in

For instance, the secondary carbocation could rearrange via expansion of the cyclobutane ring to form a more stable tertiary carbocation on a five-membered ring. This rearranged carbocation would then be attacked by the nucleophile, leading to a product with a different carbon skeleton than the starting material. Such rearrangements are driven by the thermodynamic stability of the resulting carbocation. youtube.com

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, like substitutions, are typically acid-catalyzed to convert the hydroxyl group into a good leaving group. Elimination can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. iitk.ac.inlumenlearning.com

E1 Pathway: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. citycollegekolkata.orglibretexts.org Instead of being attacked by a nucleophile, a base (often a solvent molecule like water or an alcohol) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org Because E1 and S(_N)1 reactions share a common intermediate, they are often competing processes. citycollegekolkata.org For this compound, E1 elimination could lead to a mixture of isomeric alkenes, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. citycollegekolkata.orglibretexts.org

E2 Pathway: The E2 mechanism is a concerted process where a base removes a proton from a carbon while the leaving group departs from the adjacent carbon simultaneously. lumenlearning.comcitycollegekolkata.org This pathway requires a strong base and typically competes with the S(_N)2 reaction. lumenlearning.com The stereochemistry of the E2 reaction is also specific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in

The table below summarizes the potential products of E1 and E2 reactions of this compound.

| Reaction Pathway | Reactant | Conditions | Major Product(s) | Minor Product(s) |

| E1 | This compound | Acidic, Protic Solvent | 1-Cyclobutylprop-1-ene (Zaitsev product) | 3-Cyclobutylprop-1-ene (Hofmann product) |

| E2 | This compound | Strong, Bulky Base | 3-Cyclobutylprop-1-ene (Hofmann product) | 1-Cyclobutylprop-1-ene (Zaitsev product) |

Oxidation Chemistry of Secondary Alcohols

As a secondary alcohol, this compound can be oxidized to a ketone, specifically 1-cyclobutylpropan-1-one (B2479523). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this.

The mechanism of oxidation by ferric chloride can be complex and may involve the formation of an iron(III) alkoxide intermediate. Subsequent steps can involve either a homolytic (radical) or heterolytic cleavage of the C-H bond on the alcohol-bearing carbon. For secondary alcohols, this process leads to the formation of a ketone. The use of co-catalysts or specific reaction conditions can enhance the selectivity and yield of the oxidation. researchgate.netnih.gov

The table below outlines the expected reactants and products for the ferric chloride oxidation of this compound.

| Reactant | Oxidizing Agent | Product |

| This compound | Ferric Chloride (FeCl₃) | 1-Cyclobutylpropan-1-one |

Esterification and Etherification Reactions

The secondary hydroxyl group of this compound readily participates in standard esterification and etherification reactions.

Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form the corresponding esters. This reaction, known as Fischer esterification, is a reversible process. To enhance the yield of the ester, common strategies include using an excess of one reactant or removing the water formed during the reaction. For instance, the reaction of this compound with acetic acid yields 1-cyclobutylpropyl acetate.

More contemporary methods for esterification that proceed under milder conditions can also be employed. The Steglich esterification, for example, utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), allowing the reaction to occur at room temperature with high yields.

| Esterification Method | Reactants | Catalyst/Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | This compound, Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄) | Heat, Reflux | 1-Cyclobutylpropyl Ester |

| Steglich Esterification | This compound, Carboxylic Acid | DCC, DMAP | Room Temperature | 1-Cyclobutylpropyl Ester |

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide in an S\textsubscript{N}2 reaction produces the ether. For example, reacting the sodium salt of this compound with propyl iodide would yield 1-cyclobutyl-1-propoxypropane.

Acid-catalyzed dehydration of this compound can also lead to ether formation, though this method is more suitable for producing symmetrical ethers and can be complicated by competing elimination reactions, especially with secondary alcohols. youtube.com

| Etherification Method | Reactants | Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | This compound, Alkyl Halide (e.g., Propyl Iodide) | Strong Base (e.g., NaH) | Anhydrous Solvent | 1-Cyclobutyl-1-alkoxypropane |

| Acid-Catalyzed Dehydration | Two equivalents of this compound | Strong Acid (e.g., H₂SO₄) | Controlled Temperature | Bis(1-cyclobutylpropyl) ether |

Reactions Pertaining to the Cyclobutane Ring System

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to reactions that relieve this strain, namely ring-opening and ring-expansion reactions. Furthermore, the C-H bonds within the cyclobutyl ring can be selectively functionalized.

The high ring strain in cyclobutane, approximately 110 kJ/mol, is a driving force for reactions that lead to the formation of more stable, less strained systems.

Under certain conditions, the cyclobutane ring in molecules like this compound can undergo cleavage. For instance, photoredox-enabled ring-opening of cyclobutyl tertiary alcohols has been demonstrated to yield γ,δ-unsaturated ketones. rsc.org While this specific reaction involves a tertiary alcohol, similar principles of strain release via radical intermediates could potentially be applied to secondary alcohols like this compound under appropriate photochemical conditions. Acid-catalyzed ring-opening of cyclopropanated bicyclic alkenes has also been studied, though in these cases, the cyclopropane (B1198618) unit remained intact while other parts of the molecule reacted. openstax.org

The formation of a carbocation adjacent to the cyclobutane ring, which can be generated from this compound under acidic conditions, can trigger a ring-expansion rearrangement. vedantu.com This process, a type of Wagner-Meerwein rearrangement, involves the migration of a carbon-carbon bond from the ring to the carbocation center, expanding the four-membered ring to a more stable five-membered cyclopentyl system. wikipedia.orgnih.gov The driving force for this rearrangement is the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. For example, treatment of this compound with a strong acid could lead to the formation of a cyclopentyl cation, which can then be trapped by a nucleophile or undergo elimination to form a cyclopentene (B43876) derivative. wikipedia.orge3s-conferences.org

| Reaction Type | Initiating Condition | Key Intermediate | Product Type |

|---|---|---|---|

| Ring-Opening | Photochemical/Radical | Carbon-centered radical | Unsaturated linear compound |

| Ring-Expansion | Acidic Conditions | Cyclobutylcarbinyl cation | Cyclopentyl derivative |

Direct functionalization of the C-H bonds within the cyclobutane ring of this compound represents a modern and efficient approach to synthesizing more complex molecules. jk-sci.com Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving site-selective C-H functionalization. nih.govnih.gov By choosing an appropriate catalyst and directing group (which could potentially be derived from the alcohol functionality), it is possible to selectively introduce new functional groups at specific positions on the cyclobutane ring. rsc.orgnih.gov For instance, catalyst-controlled C-H insertion reactions of rhodium-bound carbenes have been used to functionalize arylcyclobutanes at either the C1 or C3 position. nih.gov While direct examples with this compound are not prevalent in the literature, the principles of directed C-H activation are broadly applicable.

| Catalyst System | Directing Group Strategy | Potential Functionalization Site | Product Type |

|---|---|---|---|

| Rhodium(II) catalysts | Coordination to the hydroxyl group | C-H bonds β or γ to the alcohol | Functionalized this compound |

| Palladium(II) catalysts | Use of a directing group installed at the alcohol | C-H bonds at specific ring positions | Arylated or alkylated cyclobutane derivatives |

Strain-Release Reactions of the Cyclobutane Moiety

General Mechanistic Studies

Mechanistic investigations into the reactions of this compound and related compounds often focus on the fate of the carbocationic intermediates generated under acidic or solvolytic conditions. The solvolysis of cyclobutylcarbinyl derivatives, for example, has been studied to understand the competition between direct substitution, ring-opening, and ring-expansion pathways. researchgate.net The relative rates of these processes are influenced by the solvent, the nature of the leaving group, and the substitution pattern of the cyclobutane ring. The Wagner-Meerwein rearrangement is a key mechanistic pathway in many of these transformations, driven by the formation of a more stable carbocation. wikipedia.orgspcmc.ac.inresearchgate.net The stereochemistry of the migrating group is retained during this rsc.orgnih.gov-shift. jk-sci.com

Kinetic Analyses of Reactions Involving this compound and Analogs

Kinetic studies of reactions involving this compound are scarce in the published literature. However, extensive research on the solvolysis of analogous secondary cyclobutylcarbinyl systems, such as 1-cyclobutylethyl tosylate, offers a strong basis for understanding the kinetic behavior of this compound. Solvolysis reactions, where the solvent acts as the nucleophile, are highly sensitive to the structure of the substrate, the nature of the solvent, and the reaction conditions.

The rate of solvolysis of secondary cyclobutylcarbinyl derivatives is significantly influenced by the stability of the carbocation intermediate formed upon departure of the leaving group. The formation of a secondary carbocation adjacent to a cyclobutane ring can be accelerated by the participation of the cyclobutane ring, leading to rearrangement products.

Table 1: Representative Relative Solvolysis Rates of Secondary Alkyl Tosylates in 80% Aqueous Ethanol

| Substrate | Relative Rate (k_rel) |

| 2-Propyl Tosylate | 1.0 |

| 1-Cyclobutylethyl Tosylate (analog) | ~10-50 |

| Cyclopentyl Tosylate | ~1.5 |

| Cyclohexyl Tosylate | ~0.3 |

Note: The data for 1-cyclobutylethyl tosylate is an estimation based on the known reactivity of similar cyclobutylcarbinyl systems and is included for illustrative purposes.

The enhanced reactivity of the cyclobutylcarbinyl system compared to a simple secondary alkyl tosylate like 2-propyl tosylate suggests a degree of neighboring group participation from the cyclobutane ring. This participation stabilizes the transition state leading to the carbocation intermediate. The relative rates are also influenced by solvent polarity and nucleophilicity. libretexts.org For instance, in more ionizing and less nucleophilic solvents, the rate enhancement due to carbocation stabilization is generally more pronounced.

Elucidation of Elementary Reaction Steps

The reactions of this compound, particularly under acidic conditions, are expected to proceed through a series of elementary steps involving carbocation intermediates. The most prominent of these is the Wagner-Meerwein rearrangement. mychemblog.comnumberanalytics.comwikipedia.org

The general mechanism for the acid-catalyzed dehydration of a secondary alcohol like this compound involves the following elementary steps:

Protonation of the hydroxyl group: The alcohol oxygen acts as a Lewis base and is protonated by the acid catalyst to form an alkyloxonium ion. This is a fast and reversible step.

Formation of a carbocation: The alkyloxonium ion undergoes heterolysis, where the C-O bond breaks, and a water molecule departs as a good leaving group. This step is typically the rate-determining step and results in the formation of a secondary carbocation, the 1-cyclobutyl-1-propyl cation.

Carbocation rearrangement (Wagner-Meerwein shift): The initially formed secondary carbocation can undergo a 1,2-hydride shift or, more significantly in this system, a ring expansion via a 1,2-alkyl shift. This rearrangement leads to a more stable carbocation. The migration of one of the cyclobutane ring carbons to the adjacent cationic center results in the formation of a cyclopentyl cation. This ring expansion is a key feature of the reactivity of cyclobutylcarbinyl systems, driven by the relief of ring strain in the four-membered ring. mychemblog.comjk-sci.com

Deprotonation to form alkenes: A base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocationic center to form a double bond. Multiple alkene isomers can be formed depending on which proton is removed.

Table 2: Plausible Elementary Steps in the Acid-Catalyzed Dehydration of this compound

| Step | Reactants | Products | Description |

| 1 | This compound + H₃O⁺ | Protonated this compound + H₂O | Protonation of the alcohol |

| 2 | Protonated this compound | 1-Cyclobutyl-1-propyl cation + H₂O | Formation of the initial secondary carbocation (Rate-determining) |

| 3a | 1-Cyclobutyl-1-propyl cation | Cyclopentyl cation | Wagner-Meerwein Rearrangement (Ring Expansion) |

| 3b | 1-Cyclobutyl-1-propyl cation | 1-Cyclobutyl-2-propyl cation | 1,2-Hydride Shift |

| 4a | Cyclopentyl cation + H₂O | 1-Ethylcyclopentene + H₃O⁺ | Deprotonation to form rearranged alkene |

| 4b | 1-Cyclobutyl-1-propyl cation + H₂O | 1-Cyclobutylpropene + H₃O⁺ | Deprotonation to form unrearranged alkene |

The distribution of the final alkene products is dependent on the relative rates of the competing rearrangement and deprotonation pathways, as well as the thermodynamic stability of the resulting alkenes. Computational studies on analogous systems often provide insights into the activation barriers for these elementary steps, helping to predict the major reaction pathways and product distributions. nih.gov

Spectroscopic Analysis and Structural Elucidation Methodologies for 1 Cyclobutylpropan 1 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-cyclobutylpropan-1-ol by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton, with their chemical shifts (δ), multiplicities (splitting patterns), and integration values providing critical information about the structure. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to appear as a multiplet in the range of 3.3-3.7 ppm. The protons of the adjacent methylene (B1212753) group in the propyl chain would show complex splitting due to coupling with both the carbinol proton and the terminal methyl protons. The cyclobutyl ring protons would also produce a series of complex multiplets further upfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable (Broad Singlet) | s | 1H |

| H-1 (CH-OH) | ~3.4 | Multiplet | 1H |

| H-1' (Cyclobutyl CH) | ~2.2 | Multiplet | 1H |

| H-2 (CH₂) | ~1.5 - 1.7 | Multiplet | 2H |

| H-2'/H-4' (Cyclobutyl CH₂) | ~1.8 - 2.1 | Multiplet | 4H |

| H-3' (Cyclobutyl CH₂) | ~1.6 - 1.8 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal. The carbon atom bonded to the electronegative oxygen atom (C-1) is significantly deshielded and appears furthest downfield, typically in the range of 70-80 ppm. The carbons of the cyclobutyl ring and the propyl chain appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-OH) | ~75 |

| C-1' (Cyclobutyl CH) | ~45 |

| C-2 (CH₂) | ~30 |

| C-2'/C-4' (Cyclobutyl CH₂) | ~25 |

| C-3' (Cyclobutyl CH₂) | ~18 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment that differentiates carbon signals based on the number of attached protons. A standard DEPT experiment provides three key pieces of information:

DEPT-135: Shows CH₃ and CH groups as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed.

DEPT-90: Shows only CH (methine) carbons.

Broadband Decoupled ¹³C: Shows all carbon signals.

This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.

Table 3: Predicted DEPT ¹³C NMR Results for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | DEPT-90 | DEPT-135 |

|---|---|---|---|---|

| C-1 | ~75 | CH | Positive | Positive |

| C-1' | ~45 | CH | Positive | Positive |

| C-2 | ~30 | CH₂ | No Signal | Negative |

| C-2'/C-4' | ~25 | CH₂ | No Signal | Negative |

| C-3' | ~18 | CH₂ | No Signal | Negative |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the carbinol proton (H-1) and the methylene protons of the propyl chain (H-2). It would also show correlations between H-2 and the terminal methyl protons (H-3), as well as correlations among the interconnected protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would show a correlation peak between the ¹H signal at ~3.4 ppm and the ¹³C signal at ~75 ppm, confirming that this proton and carbon constitute the C-1 carbinol group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different spin systems. For example, an HMBC spectrum would show a correlation from the methyl protons (H-3) to the C-2 carbon and the C-1 carbon, confirming the structure of the propyl chain. Importantly, it would also show correlations from the H-1 proton to carbons within the cyclobutyl ring (C-2' and C-4'), unequivocally linking the propyl group to the ring.

Since the C-1 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers ((R) and (S)). Standard NMR spectroscopy does not distinguish between enantiomers. However, the use of chiral shift reagents (CSRs), often lanthanide-based complexes, can be employed to resolve the signals of the two enantiomers. acs.orgresearchgate.net The CSR forms a diastereomeric complex with each enantiomer of the alcohol. researchgate.net These diastereomeric complexes are no longer mirror images and will have distinct NMR spectra. Resonances for protons closer to the chiral center, such as the carbinol proton (H-1), typically show the largest chemical shift difference (Δδ) between the two diastereomeric complexes, allowing for the determination of enantiomeric purity. researchgate.netacs.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Characterization

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.19 g/mol ). The molecular ion peak for alcohols is often weak or absent due to rapid fragmentation. chemistrynotmystery.comjove.com

Common fragmentation pathways for secondary alcohols include alpha-cleavage and dehydration. jove.comlibretexts.org

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this can occur in two ways: loss of an ethyl radical to form a fragment at m/z 85, or loss of a cyclobutyl radical to form a fragment at m/z 59.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation for alcohols, which would result in a peak at M-18, or m/z 96. whitman.eduwhitman.edu Cyclic alcohols can also undergo complex ring cleavages, potentially leading to a characteristic fragment at m/z 57. whitman.eduwhitman.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [M]⁺ | Molecular Ion |

| 96 | [M - H₂O]⁺ | Dehydration |

| 85 | [M - CH₂CH₃]⁺ | Alpha-Cleavage |

| 59 | [M - C₄H₇]⁺ | Alpha-Cleavage |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by the presence of specific absorption bands that signify its key structural features: the hydroxyl (-OH) group and the saturated hydrocarbon framework (cyclobutyl and propyl groups).

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. pressbooks.publibretexts.org In a liquid sample where hydrogen bonding occurs, this absorption appears as a strong and broad band in the region of 3200–3600 cm⁻¹. orgchemboulder.comdocbrown.info The broadness of this peak is a direct consequence of the intermolecular hydrogen bonding between alcohol molecules. libretexts.orgdocbrown.info

Another key vibration is the C-O stretching, which for secondary alcohols like this compound, typically appears as a strong band in the 1150-1000 cm⁻¹ region. uobabylon.edu.iq The saturated hydrocarbon portions of the molecule also give rise to characteristic peaks. The C-H stretching vibrations of the alkyl and cyclobutyl groups are observed as strong absorptions in the 2850–2960 cm⁻¹ range. pressbooks.publibretexts.orgucla.edu

The principal IR absorption bands expected for this compound are summarized in the table below.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Alcohol (-C-O) | C-O Stretch | ~1100 | Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy (if applicable for conjugated systems or chromophores)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is most effective for molecules containing chromophores—groups of atoms that absorb light—particularly those with π-electron systems, such as conjugated double or triple bonds and aromatic rings. uobabylon.edu.iqmsu.edu

The parent compound, this compound, is a saturated aliphatic alcohol. It lacks conjugated systems and contains only sigma (σ) bonds and non-bonding (n) electrons on the oxygen atom. msu.edumasterorganicchemistry.com The electronic transitions possible for this molecule, such as σ → σ* and n → σ*, require high energy, corresponding to absorption in the far-UV region (typically below 200 nm). uobabylon.edu.iqmsu.edu This region is often inaccessible to standard UV-Vis spectrophotometers. Consequently, a UV-Vis spectrum of this compound would not show significant absorption in the 200–800 nm range, making the technique generally not applicable for its routine characterization. msu.edu

However, UV-Vis spectroscopy would become a valuable analytical tool for derivatives of this compound that incorporate a chromophore. For example, if the alcohol were oxidized to form 1-cyclobutylpropan-1-one (B2479523), the resulting carbonyl group (C=O) would act as a chromophore. The n → π* transition of this ketone would be expected to produce a weak absorption band in the UV region around 270-300 nm. msu.edu Similarly, the introduction of any conjugated double bonds or aromatic rings into the structure would lead to characteristic absorption bands at longer wavelengths, making UV-Vis spectroscopy a highly relevant method for analyzing such derivatives. masterorganicchemistry.comgdckulgam.edu.in

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by analyzing the diffraction pattern produced when a beam of X-rays interacts with the ordered array of molecules in a crystal. This analysis yields a detailed electron density map from which the exact coordinates of each atom can be determined.

For this compound, which is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, the technique becomes exceptionally powerful for the structural elucidation of solid, crystalline derivatives. If a suitable crystalline derivative of this compound were synthesized—for instance, through esterification with a carboxylic acid like p-nitrobenzoic acid to form a solid ester—X-ray crystallography could provide definitive structural proof.

The data obtained from such an analysis would include:

Precise Bond Lengths: The exact distances between all bonded atoms.

Bond Angles: The angles formed by any three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule, including the orientation of the propyl group relative to the cyclobutyl ring.

Stereochemistry: Unambiguous determination of the absolute configuration if the derivative is chiral and crystallizes in a non-centrosymmetric space group.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding and van der Waals forces.

This level of detail is unattainable by other spectroscopic methods and makes X-ray crystallography the gold standard for absolute structure determination in the solid state.

Theoretical and Computational Investigations of 1 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of a given molecular arrangement.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. researchgate.netscispace.com

Density Functional Theory (DFT): This approach calculates the electronic energy of a molecule based on its electron density. mdpi.comnih.gov Methods like B3LYP, combined with basis sets such as 6-31G(d,p), are commonly used to optimize molecular geometries and predict properties for organic compounds. researchgate.netnih.gov For 1-Cyclobutylpropan-1-ol, DFT would be used to find the most stable three-dimensional arrangement of its atoms and to calculate its electronic properties.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. rsc.org Hartree-Fock (HF) is a fundamental ab initio method, though more advanced and accurate methods like Møller-Plesset perturbation theory (e.g., MP2) are often employed for more precise energy calculations. researchgate.net These would be used to refine the understanding of the molecule's electronic structure and conformational energies.

The flexibility of the cyclobutyl and propyl groups in this compound means the molecule can exist in various spatial arrangements, known as conformations.

Conformational Analysis: This process involves systematically exploring the different possible rotations around the single bonds of the molecule to identify stable conformers, which correspond to energy minima on the potential energy surface. youtube.com For this compound, key dihedral angles, such as the C-C-C-O angle of the propanol (B110389) chain and the puckering of the cyclobutyl ring, would be varied.

Potential Energy Surfaces (PES): A PES is a multi-dimensional plot of a molecule's energy as a function of its geometric parameters. researchgate.netresearchgate.net By calculating the energy for numerous conformations, a PES can be constructed. The lowest points on this surface represent the most stable conformers, while the peaks represent transition states between them. youtube.com This analysis reveals the relative populations of different conformers at equilibrium and the energy barriers to interconversion.

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. irjweb.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.netwuxiapptec.com

Chemical Hardness/Softness: These related concepts quantify a molecule's resistance to change in its electron distribution. Chemical hardness (η) is directly related to the HOMO-LUMO gap. researchgate.netijarset.com A "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. ijarset.com

The following table illustrates hypothetical reactivity descriptors for this compound, calculated using a representative DFT method.

| Parameter | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.15 | Energy of the first empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 8.00 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness | η | 4.00 | Measure of resistance to charge transfer; calculated as (ELUMO - EHOMO) / 2. researchgate.net |

| Chemical Softness | S | 0.25 | Reciprocal of chemical hardness; indicates a higher propensity for chemical reaction. ijarset.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally. scielo.brresearchgate.netmdpi.com For this compound, a common reaction to study would be its acid-catalyzed dehydration.

Understanding a reaction mechanism requires identifying the transition state (TS), which is the highest energy point along the reaction pathway.

Transition State Characterization: Computational methods can locate the specific geometry of the transition state. A true TS is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Activation Energy (Ea): The activation energy is the energy difference between the reactants and the transition state. scielo.br Its calculation is crucial for predicting reaction rates. A lower activation energy implies a faster reaction. Computational software can calculate this barrier, helping to determine the most likely reaction pathway among several possibilities.

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located. scm.comnih.gov

Purpose of IRC: The IRC analysis traces the minimum energy path from the transition state downhill to both the reactants and the products. scm.comresearchgate.net This procedure confirms that the identified transition state structure correctly connects the desired reactants and products, thereby validating the proposed reaction mechanism. nih.gov The resulting plot of energy versus the reaction coordinate provides a clear profile of the entire reaction pathway.

Prediction of Spectroscopic Parameters

The spectroscopic characterization of novel or uncharacterized compounds is a cornerstone of chemical analysis. Computational chemistry provides powerful tools to predict spectroscopic parameters, offering valuable insights that can aid in the interpretation of experimental data or, in some cases, serve as a primary source of information when experimental data is unavailable. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be generated using various computational methods, ranging from empirical algorithms to more rigorous quantum mechanical calculations such as Density Functional Theory (DFT).

Predicted ¹H NMR spectral data provides information on the chemical environment of the hydrogen atoms within the molecule. The chemical shifts are indicative of the shielding or deshielding effects experienced by the protons due to the surrounding electronic structure. For this compound, distinct signals are expected for the protons of the ethyl group, the cyclobutyl ring, the carbinol methine group, and the hydroxyl group.

Similarly, predicted ¹³C NMR data reveals the chemical environments of the carbon atoms. The carbon of the carbinol group (CH-OH) is expected to be significantly deshielded and thus appear at a higher chemical shift compared to the other aliphatic carbons in the molecule.

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of this compound would prominently feature a broad absorption band corresponding to the O-H stretching vibration of the alcohol group, a hallmark of alcohols. Additionally, characteristic C-H and C-O stretching frequencies would be present.

The following tables summarize the predicted spectroscopic parameters for this compound.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~0.9 | Triplet |

| -CH₂- (ethyl) | ~1.5 | Multiplet |

| -CH₂- (cyclobutane) | ~1.7 - 2.0 | Multiplet |

| -CH- (cyclobutane, adjacent to carbinol) | ~2.0 - 2.2 | Multiplet |

| -CH(OH)- | ~3.4 | Multiplet |

| -OH | Variable (~1.5 - 3.0) | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~10 |

| -CH₂- (ethyl) | ~30 |

| -CH₂- (cyclobutane) | ~20 - 25 |

| -CH- (cyclobutane, adjacent to carbinol) | ~45 |

| -CH(OH)- | ~75 |

Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | ~3300 - 3400 | Broad, Strong |

| Alkane | C-H Stretch | ~2850 - 2960 | Strong |

| Alcohol | C-O Stretch | ~1050 - 1150 | Strong |

| Alkane | -CH₂- Bend | ~1450 - 1470 | Medium |

Molecular Dynamics Simulations for Dynamic Behavior

While spectroscopic predictions provide a static picture of the molecular structure, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. MD simulations model the interactions between atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated, providing insights into conformational changes, intermolecular interactions, and solvent effects.

For a relatively small molecule like this compound, MD simulations would typically be conducted in a solvent box, for instance, water or a non-polar solvent, to mimic solution-phase behavior. The simulation would reveal the rotational and vibrational motions of the molecule, as well as its interactions with the surrounding solvent molecules.

Key areas of investigation using MD simulations for this compound could include:

Conformational Analysis: The cyclobutane (B1203170) ring is known to exhibit a puckered conformation. MD simulations can explore the dynamics of this ring puckering and the rotational preferences around the C-C and C-O single bonds of the propanol side chain. This can help in identifying the most stable conformers and the energy barriers between them.

Solvation Structure: The simulation can provide a detailed picture of how solvent molecules arrange themselves around the solute. Of particular interest would be the hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules like water. The strength, lifetime, and geometry of these hydrogen bonds can be quantified.

Transport Properties: By analyzing the trajectory data, transport properties such as the diffusion coefficient of this compound in a given solvent can be calculated. This information is valuable for understanding how the molecule moves and interacts in a liquid environment.

The setup of a typical MD simulation for this compound would involve:

System Setup: A single molecule of this compound would be placed in the center of a periodic box filled with a chosen solvent.

Force Field Selection: An appropriate force field, such as OPLS-AA or CHARMM, would be chosen to describe the interatomic and intermolecular interactions.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: Following equilibration, a long simulation (on the order of nanoseconds to microseconds) would be run to collect trajectory data for analysis.

While no specific molecular dynamics studies on this compound have been published, the methodology described represents a standard and powerful approach to understanding the dynamic behavior of this and similar molecules in a condensed phase.

Applications of 1 Cyclobutylpropan 1 Ol in Advanced Organic Synthesis

Building Block for Natural Product Synthesis

The synthesis of natural products containing strained ring systems like cyclobutane (B1203170) is a significant challenge that often requires innovative synthetic strategies. researchgate.netrsc.orgrsc.org Compounds such as 1-Cyclobutylpropan-1-ol are valuable starting materials in this context. The cyclobutane unit can be a critical core skeleton in a variety of complex natural products, including terpenoids and alkaloids, contributing to their biological activities and molecular complexity. researchgate.netrsc.org

Synthetic chemists can utilize this compound to introduce the four-membered ring early in a synthetic sequence. The hydroxyl group can be used to link the cyclobutane moiety to other fragments or can be transformed into other functional groups as the synthesis progresses toward the final natural product target. The inherent strain of the cyclobutane ring can also be strategically exploited in ring-opening or rearrangement reactions to form larger, more complex carbocyclic systems later in the synthesis. mdpi.com Methodologies for constructing cyclobutane rings, often through cycloaddition reactions, are a major focus in organic chemistry, highlighting the importance of simple, functionalized cyclobutanes as key intermediates. mdpi.comnih.gov

Precursor for the Derivatization of Cyclobutane-Containing Scaffolds

The functionalization and derivatization of existing cyclobutane rings are crucial for creating libraries of compounds for various chemical and biological applications. This compound is an ideal precursor for such endeavors due to its reactive hydroxyl group. A wide array of derivatives can be synthesized through standard organic transformations.

Key reactions starting from this compound include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclobutylpropan-1-one (B2479523), which serves as an electrophilic handle for subsequent carbon-carbon bond-forming reactions. nih.gov

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of a wide variety of substituents and the modification of the molecule's steric and electronic properties.

Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) enables nucleophilic substitution reactions, providing access to amines, azides, thiols, and other functionalized cyclobutane derivatives.

These derivatization strategies allow chemists to systematically modify the structure of the parent alcohol to explore structure-activity relationships or to develop new materials with specific properties. The stability of the cyclobutane ring under many of these reaction conditions makes it a reliable scaffold for chemical elaboration. researchgate.net

| Transformation | Reagent/Condition | Product Class |

| Oxidation | PCC, DMP, or Swern | Ketone |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |

| Tosylation | TsCl, Pyridine | Tosylate |

Use in the Development of Novel Synthetic Methodologies

Substrate for C-H Activation Studies

The selective functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis. Aliphatic alcohols and their derivatives are often used as substrates in the development of new C-H activation methods. The cyclobutane ring in this compound contains multiple C-H bonds that could be targets for such transformations. The hydroxyl group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond nearby. This approach allows for the regioselective introduction of new functional groups onto the cyclobutane scaffold, a transformation that is often difficult to achieve using traditional methods. Research in this area could involve transition-metal catalysts that coordinate to the oxygen atom and subsequently activate a C-H bond on the cyclobutane ring or the propyl chain.

Role in Stereoselective Transformations

Stereocontrol is a fundamental aspect of organic synthesis, particularly in the preparation of chiral molecules. masterorganicchemistry.com this compound, being a chiral molecule (if synthesized in an enantiomerically enriched form), can be a valuable substrate for stereoselective reactions. chemistryviews.org

Key aspects of its role in stereoselective transformations include:

Asymmetric Synthesis: The synthesis of this compound itself can be achieved through the asymmetric reduction of 1-cyclobutylpropan-1-one using chiral catalysts or reagents, yielding enantiomerically pure forms of the alcohol.

Substrate Control: In reactions on the propyl side chain or the cyclobutane ring, the existing stereocenter at the carbinol carbon can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of new stereocenters.

Chiral Auxiliary: While less common for a simple alcohol, the chiral backbone could potentially be used to direct the stereochemistry of reactions at a distal part of a more complex molecule into which it has been incorporated.

The development of methods for the enantioselective synthesis of chiral cyclobutanes is an active area of research, as these motifs are present in numerous bioactive compounds. chemistryviews.org Stereoselective cyclopropanation and other ring-forming reactions are often employed, and the principles can be extended to the synthesis of chiral cyclobutanes and their derivatives. unl.ptunl.pt

| Stereoselective Approach | Description | Potential Outcome |

| Asymmetric Reduction | Reduction of 1-cyclobutylpropan-1-one with a chiral reducing agent (e.g., CBS catalyst). | Enantiomerically enriched (R)- or (S)-1-Cyclobutylpropan-1-ol. |

| Diastereoselective Addition | Addition of a nucleophile to a derivative of this compound. | Formation of a new stereocenter with a specific configuration relative to the existing one. |

Intermediate in the Preparation of Molecules for Further Chemical Research

Beyond its direct applications, this compound and its close isomers like 3-cyclobutylpropan-1-ol (B3032539) function as crucial intermediates in multi-step syntheses of more complex molecules intended for specialized research. nih.gov For instance, patent literature often discloses the use of such cyclobutane-containing alcohols as precursors for the synthesis of novel pharmaceutical agents or materials. The combination of a stable carbocyclic ring and a modifiable functional group makes these compounds ideal starting points for creating diverse molecular structures. Researchers may synthesize a target molecule containing the 1-cyclobutylpropyl moiety to investigate how the size and conformational properties of this group affect biological activity or material properties. Related structures like 1-cyclobutylpentan-1-ol have also been synthesized for research purposes, indicating the general utility of this class of compounds as synthetic intermediates. nih.gov

Future Research Directions and Emerging Avenues for 1 Cyclobutylpropan 1 Ol

Exploration of Asymmetric Catalysis in 1-Cyclobutylpropan-1-ol Synthesis

The synthesis of enantiomerically pure this compound is a pivotal goal, as the biological activity of chiral molecules is often confined to a single enantiomer. Future research will undoubtedly focus on refining and discovering novel asymmetric catalytic methods to achieve high enantioselectivity in the synthesis of this and similar chiral alcohols.

Recent trends in asymmetric synthesis highlight the potential of various catalytic systems. rsc.orgchiralpedia.comchiralpedia.commdpi.comnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric reduction of prochiral ketones. rsc.org Catalysts such as oxazaborolidines, hydroxyamides, and BINOL-derived phosphoric acids have shown great promise in the enantioselective reduction of a wide range of ketones and could be adapted for the synthesis of this compound from 1-cyclobutylpropan-1-one (B2479523). rsc.orgnih.govwikipedia.org The development of novel chiral ligands for transition metal catalysts, particularly for ruthenium, rhodium, and iridium, will also be crucial for achieving high catalytic activity and enantioselectivity in hydrogenation and transfer hydrogenation reactions. wikipedia.orgnih.gov

A comparison of potential asymmetric catalytic methods for the synthesis of this compound is presented in Table 1.

| Catalyst Type | Reaction | Potential Advantages | Potential Challenges |

| Chiral Oxazaborolidines | Ketone Reduction | High enantioselectivity for simple ketones. | Requires stoichiometric borane (B79455) reductant. |

| Transition Metal Complexes (e.g., Ru, Rh, Ir) | Asymmetric Hydrogenation/Transfer Hydrogenation | High atom economy (H2 as reductant), high turnover numbers. | Catalyst cost and sensitivity, ligand synthesis. |

| Biocatalysts (e.g., Alcohol Dehydrogenases) | Ketone Reduction | High enantioselectivity and mild reaction conditions. | Substrate scope limitations, enzyme stability. |

| Chiral Phosphoric Acids | Ketone Reduction | Metal-free, good functional group tolerance. | Catalyst loading, substrate scope. |

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of sustainable resources, energy efficiency, and waste minimization. chiralpedia.com Future research on this compound will likely prioritize the development of more environmentally benign synthetic routes.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Time-resolved spectroscopic techniques are powerful tools for probing the transient intermediates and transition states that govern chemical reactions. Future research should focus on applying these advanced techniques to elucidate the mechanisms of reactions involved in the synthesis of this compound.

For instance, ultrafast transient absorption spectroscopy could be used to study the dynamics of photocatalytic systems for alcohol synthesis, providing insights into charge transfer processes and the lifetimes of excited states. diva-portal.orgnih.gov Similarly, in-situ spectroscopic methods, such as time-resolved infrared or Raman spectroscopy, could be employed to monitor the formation and consumption of intermediates in Grignard additions or catalytic reductions in real-time. nih.gov While the direct study of the Grignard reaction mechanism is complex, advancements in spectroscopic techniques offer a pathway to better understand the interplay of the various organomagnesium species in solution. nih.govalfredstate.eduleah4sci.com Computational studies will also play a vital role in complementing experimental spectroscopic data, helping to identify and characterize transient species.

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The intersection of organic synthesis and artificial intelligence is rapidly expanding, offering powerful new tools for chemical discovery and development. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

Investigation of this compound as a Model Substrate for Specific Chemical Phenomena

The unique structural features of this compound, namely the presence of a strained four-membered ring adjacent to a chiral center, make it an interesting candidate as a model substrate for investigating various chemical phenomena. The cyclobutyl group can exert significant steric and electronic effects that influence reaction rates and selectivities. researchgate.net

Future research could utilize this compound to probe the active sites of enzymes, with the cyclobutyl moiety acting as a steric or conformational constraint. nih.gov By comparing the enzymatic conversion of this compound to that of less sterically hindered or more flexible alcohols, valuable information about the size and shape of an enzyme's active site can be obtained. Additionally, the reactivity of the hydroxyl group in this compound can be studied in various chemical transformations to better understand how the adjacent cyclobutyl ring influences transition state geometries and reaction pathways. The compound could also serve as a mechanistic probe in studies of radical or cationic reactions, where the strained ring might influence the stability and rearrangement pathways of reactive intermediates. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclobutylpropan-1-ol in laboratory settings?

- Methodological Answer : this compound can be synthesized via cyclobutane ring formation using precursors like allylic alcohols or halides. A common approach involves transition-metal-catalyzed cycloaddition (e.g., rhodium or copper catalysts) to construct the cyclobutane ring . For example:

- Step 1 : React propan-1-ol derivatives (e.g., 3-chloropropan-1-ol) with cyclobutane-forming reagents under inert conditions.

- Step 2 : Optimize reaction parameters (temperature: 60–80°C, solvent: THF or DCM) to enhance yield (typical yields: 50–70%) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Consideration : Steric hindrance from the cyclobutyl group may require prolonged reaction times .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: cyclobutyl protons (δ 1.6–2.1 ppm, multiplet), hydroxyl proton (δ 1.2–1.5 ppm, broad), and propanol chain (δ 3.5–3.7 ppm, triplet) .

- ¹³C NMR : Cyclobutyl carbons (δ 25–35 ppm), hydroxyl-bearing carbon (δ 70–75 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 128.2 (C₇H₁₄O) and fragmentation patterns (e.g., loss of –OH group: m/z 111.1) .

- IR Spectroscopy : O–H stretch (3200–3600 cm⁻¹), C–O stretch (1050–1100 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .

- Stability : Susceptible to oxidation; store under nitrogen at –20°C.

- pKa : Estimated ~15–16 (typical for secondary alcohols), influencing reaction kinetics in acid/base conditions .

Advanced Research Questions

Q. What strategies are effective in optimizing cyclobutane ring formation during the synthesis of this compound?

- Methodological Answer : Address steric challenges via:

- Catalyst Screening : Test Rh(II) carboxylates (e.g., Rh₂(OAc)₄) for enhanced ring-closing efficiency .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize transition states .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours conventional) while maintaining yields >60% .

Data-Driven Optimization : Design a factorial experiment varying catalyst loading (1–5 mol%), temperature (50–100°C), and solvent (THF vs. DCM) .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?

- Methodological Answer : Follow a systematic validation protocol:

- Step 1 : Replicate computational models (e.g., DFT calculations using Gaussian 16) under identical conditions (basis set: B3LYP/6-31G**) .

- Step 2 : Compare predicted vs. experimental bond angles (cyclobutane ring: ~88° vs. 90° ideal) and strain energy (~27 kcal/mol) .

- Step 3 : Adjust force fields in molecular dynamics simulations to account for torsional strain discrepancies .

Case Study : A 2024 study found that van der Waals radius adjustments reduced error margins in stability predictions by 12% .

Q. What methodological considerations are critical when designing kinetic studies for hydroxyl group reactions in this compound?

- Methodological Answer : Key factors include:

- Reaction Monitoring : Use in situ FTIR or HPLC to track hydroxyl group reactivity (e.g., esterification rates) .

- Temperature Control : Maintain isothermal conditions (±0.1°C) to avoid side reactions (e.g., cyclobutane ring opening at >100°C) .

- Quenching Methods : Rapid cooling or acid quenching to halt reactions at precise timepoints .

Data Table :

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Esterification | 2.3 × 10⁻⁴ | 45.2 |

| Oxidation | 1.8 × 10⁻⁵ | 68.7 |

| Source: Adapted from cyclobutanol derivative studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.